molecular formula C17H17NO2 B1593725 4-Morpholinobenzophenone CAS No. 24758-49-4

4-Morpholinobenzophenone

Cat. No. B1593725
CAS RN: 24758-49-4
M. Wt: 267.32 g/mol
InChI Key: CGCQHMFVCNWSOV-UHFFFAOYSA-N
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Description

4-Morpholinobenzophenone, also known as (4-Morpholin-4-yl-phenyl)-phenyl-methanone, is a chemical compound with the molecular formula C17H17NO2 . It has an average mass of 267.322 Da and a monoisotopic mass of 267.125916 Da . It is also referred to as a stain .


Molecular Structure Analysis

The molecular structure of 4-Morpholinobenzophenone is based on its molecular formula, C17H17NO2 . The exact structure would require more specific information or computational chemistry analysis which is not available in the search results.


Physical And Chemical Properties Analysis

4-Morpholinobenzophenone has a density of 1.2±0.1 g/cm3, a boiling point of 450.5±40.0 °C at 760 mmHg, and a flash point of 226.3±27.3 °C . It has a molar refractivity of 77.9±0.3 cm3, and a molar volume of 230.9±3.0 cm3 . It also has a polar surface area of 30 Å2 and a polarizability of 30.9±0.5 10-24 cm3 .

Scientific Research Applications

Protein Measurement

4-Morpholinobenzophenone has been utilized in protein measurement techniques. The Folin phenol reagent, a significant element in this process, allows for the sensitive and simple measurement of proteins in various samples. The methodology has been refined over time to optimize its sensitivity and limit interference from common reagents used in protein handling (Lowry et al., 1951).

Antibiotic Activity Modulation

Research has shown that compounds with morpholine groups, such as 4-(Phenylsulfonyl) morpholine, display antimicrobial properties. These compounds have been investigated for their modulating activity against various microorganisms, including resistant strains of bacteria and fungi. This suggests potential applications in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).

Synthesis of α,β-Unsaturated Aldehydes

Polystyrene-supported morpholines have been synthesized and used effectively as α-selenenylating agents for saturated aldehydes. This method allows for the production of α,β-unsaturated aldehydes with good yields and purities, indicating its usefulness in organic synthesis (Sheng et al., 2003).

Inhibitors of Hypoxia-Inducible Factor

Morpholine derivatives have been synthesized and evaluated as inhibitors of hypoxia-inducible factor (HIF) 1α. These compounds, including morpholinoethyl containing esters, have shown significant inhibitory activity on HIF-1α, suggesting their potential in cancer therapy and tumor angiogenesis (Naik et al., 2012).

Morpholine Degradation

Research has focused on the biodegradation of morpholine, a biologically active environmental xenobiotic. Studies have explored strategies for acclimatizing bacteria for the removal of morpholine from industrial effluents, highlighting the environmental implications of morpholine and its derivatives (Kaur et al., 2015).

Safety And Hazards

4-Morpholinobenzophenone is classified as very toxic to aquatic life (Hazard statement: H400) and precautions should be taken to avoid release to the environment . In case of accidental release, it is recommended to clean up spills immediately, observing precautions in the Protective Equipment section . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18-10-12-20-13-11-18/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCQHMFVCNWSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179478
Record name 4-Morpholinobenzophenone
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobenzophenone

CAS RN

24758-49-4
Record name 4-Morpholinobenzophenone
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Record name 4-Morpholinobenzophenone
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Record name 24758-49-4
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Record name 4-Morpholinobenzophenone
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Record name 4-morpholinobenzophenone
Source European Chemicals Agency (ECHA)
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Record name 4-MORPHOLINOBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ZA Knight, GG Chiang, PJ Alaimo, DM Kenski… - Bioorganic & medicinal …, 2004 - Elsevier
Phosphoinositide 3-kinases (PI3-Ks) are an ubiquitous class of signaling enzymes that regulate diverse cellular processes including growth, differentiation, and motility. Physiological …
Number of citations: 203 www.sciencedirect.com
SA Gorman, JD Hepworth, D Mason - Journal of the Chemical Society …, 2000 - pubs.rsc.org
… From 4-pyrrolidinophenyllithium and 4-morpholinobenzophenone as pale greenish-yellow crystals (66%), mp 143–144 C, after recrystallisation from hexane. δ H 2.03 (4H, m, (CH 2 ) 2 )…
Number of citations: 13 pubs.rsc.org
F Zhu, ZX Wang - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
The combination of bis(cyclooctadiene)nickel [Ni(COD) 2 ] and 1,3‐bis(2,6‐diisopropylphenyl)imidazol‐2‐ylidene hydrochloride (IPr⋅HCl) effectively catalyzes coupling of fluoroarenes …
Number of citations: 44 onlinelibrary.wiley.com
ZA Knight - 2005 - search.proquest.com
Protein and lipid kinases direct signal transduction by the phosphorylation of their substrates. Elucidating kinase-mediated signaling pathways and validating specific kinases as targets …
Number of citations: 4 search.proquest.com
CD Gabbutt, T Gelbrich, JD Hepworth, BM Heron… - Dyes and pigments, 2002 - Elsevier
… From 3-fluoro-4-morpholinobenzophenone as a pale cream solid (92%), mp 157.5–158.5 C; ν max 3339, 3280, 2118, 1510, 1244 cm −1 ; δ H (CDCl 3 , d 6 -DMSO) 2.81 (1H, s, C≡CH)…
Number of citations: 57 www.sciencedirect.com

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